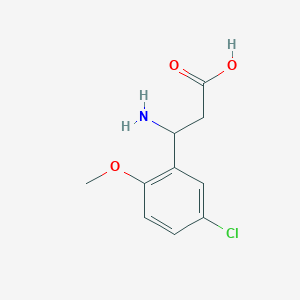

3-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Description

3-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid is a β-amino acid derivative featuring a substituted phenyl ring (5-chloro-2-methoxy) attached to the β-carbon of the propanoic acid backbone. Its molecular formula is C₁₀H₁₁ClNO₃, with a molecular weight of 228.65 g/mol .

Properties

IUPAC Name |

3-amino-3-(5-chloro-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-15-9-3-2-6(11)4-7(9)8(12)5-10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBOFUKYBZFSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with nitromethane to form 5-chloro-2-methoxy-β-nitrostyrene. This intermediate is then reduced to 5-chloro-2-methoxyphenethylamine, which undergoes a Strecker synthesis to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Halogen substituents (Cl, F) improve metabolic stability and lipophilicity, influencing blood-brain barrier (BBB) permeability .

- Ortho-substituents (e.g., 2-Cl) may sterically hinder rotational freedom, affecting binding to biological targets.

Aromatic System Modifications

Replacing the phenyl ring with heterocycles or fused systems alters molecular planarity and interactions.

Key Observations :

- Fluorosulfonyl groups introduce electrophilic reactivity, enabling covalent modification of biological targets .

Pharmacokinetic and Toxicity Profiles

While direct data for the target compound are lacking, analogs provide insights into structure-activity relationships:

- BMAA (2-Amino-3-(methylamino)-propanoic acid): Low BBB permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) due to polar amino groups. Neurotoxic at high doses (>100 mg/kg in rats), linked to ALS-like symptoms .

- 3-Amino-3-(4-hydroxyphenyl)propanoic acid: Likely higher aqueous solubility due to phenolic -OH, reducing CNS penetration compared to methoxy analogs.

- Nitro-substituted analogs (e.g., 3-nitro-L-tyrosine): Potential genotoxicity risks due to nitro group reduction to reactive intermediates .

Biological Activity

3-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid is an organic compound with potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an amino group and a phenyl ring substituted with chlorine and methoxy groups. Its molecular formula is C₁₁H₁₃ClN₁O₂, with a molecular weight of approximately 229.66 g/mol. The presence of these substituents significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes or receptors.

- π-π Interactions : The phenyl ring engages in π-π interactions, which can modulate enzyme activity or receptor function.

- Neurotransmitter Modulation : Due to its structural similarities to other amino acids, it may influence neurotransmitter systems, particularly glutamate receptors, potentially affecting synaptic plasticity and neuroprotection.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL depending on the specific derivative tested .

Anticancer Activity

The compound has shown promising anticancer properties in several studies:

- Cytotoxicity Studies : In experiments involving Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), the compound exhibited significant cytotoxic effects, comparable to standard chemotherapeutic agents like 5-fluorouracil .

- IC50 Values : In vitro antiproliferative assays revealed IC50 values that suggest substantial efficacy against cancer cell lines. For instance, certain derivatives demonstrated IC50 values as low as 10 µM in hormone-dependent cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives of this compound against common pathogens. The results indicated a significant zone of inhibition for several derivatives, emphasizing the role of the chloro and methoxy groups in enhancing biological activity.

| Compound Derivative | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Derivative A | 20 | 6 |

| Derivative B | 15 | 10 |

| Derivative C | 18 | 8 |

Study 2: Cytotoxicity in Cancer Cells

In a comparative analysis, the cytotoxic effects of this compound were measured against standard treatments:

| Treatment | Cell Line | IC50 (µM) |

|---|---|---|

| Compound | LNCaP | 10.20 |

| Compound | T47-D | 1.33 |

| 5-Fluorouracil | LNCaP | 15 |

| 5-Fluorouracil | T47-D | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.